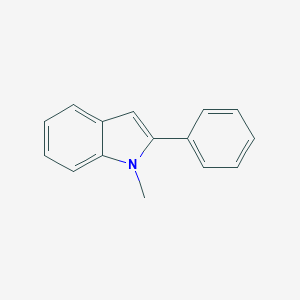

1-Methyl-2-phenylindole

Description

Properties

IUPAC Name |

1-methyl-2-phenylindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFWZZSXCWQTORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5063073 | |

| Record name | 1H-Indole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49646148 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3558-24-5 | |

| Record name | 1-Methyl-2-phenylindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3558-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-2-phenylindole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003558245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-2-phenylindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63793 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole, 1-methyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Indole, 1-methyl-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenylindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYL-2-PHENYLINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IE3UB978IA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methyl-2-phenylindole

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methyl-2-phenylindole, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details established synthetic methodologies, including both classical and modern approaches, and outlines the analytical techniques used for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. This guide details two primary approaches: the classic Fischer indole (B1671886) synthesis and a modern palladium-catalyzed cross-coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used method for constructing the indole ring system.[1] It involves the acid-catalyzed reaction of a phenylhydrazine (B124118) derivative with an aldehyde or ketone.[1] For the synthesis of this compound, N-methyl-N-phenylhydrazine is reacted with acetophenone (B1666503). The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement and subsequent cyclization to yield the indole core.

Materials:

-

N-methyl-N-phenylhydrazine

-

Acetophenone

-

Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1.0 equivalent) and acetophenone (1.05 equivalents) in ethanol or toluene. Add a catalytic amount of acetic acid. Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). Upon completion, remove the solvent under reduced pressure to obtain the crude N-methyl-N-phenylhydrazone of acetophenone. The crude hydrazone can be used in the next step without further purification.

-

Indolization: To the crude hydrazone, add polyphosphoric acid (PPA) (typically 10-fold excess by weight) or anhydrous zinc chloride (ZnCl₂) (4-5 equivalents). Heat the mixture to 150-180°C for 1-3 hours. The reaction should be monitored by TLC until the starting hydrazone is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding ice-cold water. Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Palladium-Catalyzed Synthesis

A more modern and often higher-yielding approach involves a one-pot palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization. This method utilizes an N-methylated haloaniline and a terminal alkyne.

Materials:

-

N-Methyl-2-bromoaniline or N-methyl-2-iodoaniline

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (B128534) (Et₃N)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium (B1175870) chloride

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

Procedure:

-

Reaction Setup: To a sealed tube, add N-methyl-2-bromoaniline (1.0 equivalent), phenylacetylene (2.0 equivalents), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.07 equivalents).

-

Solvent and Base: Add DMF as the solvent and triethylamine (2.7 equivalents) as the base.

-

Reaction Conditions: Stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield this compound as a solid.

Characterization of this compound

The synthesized this compound is characterized by various spectroscopic and physical methods to confirm its identity and purity.

Physical Properties

| Property | Value |

| Appearance | Pale green to pale yellow crystalline powder |

| Molecular Formula | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol |

| Melting Point | 98-100 °C |

Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.60 | m | 2H | Aromatic (Phenyl-H) |

| 7.50 - 7.40 | m | 3H | Aromatic (Phenyl-H) |

| 7.30 - 7.20 | m | 2H | Aromatic (Indole-H) |

| 7.15 - 7.05 | m | 2H | Aromatic (Indole-H) |

| 6.55 | s | 1H | H-3 (Indole) |

| 3.70 | s | 3H | N-CH₃ |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| 140.5 | C-2 (Indole) |

| 138.0 | Quaternary C (Indole) |

| 132.5 | Quaternary C (Phenyl) |

| 129.0 | Aromatic CH (Phenyl) |

| 128.5 | Aromatic CH (Phenyl) |

| 127.5 | Aromatic CH (Phenyl) |

| 121.5 | Aromatic CH (Indole) |

| 120.0 | Aromatic CH (Indole) |

| 119.5 | Aromatic CH (Indole) |

| 109.5 | Aromatic CH (Indole) |

| 101.5 | C-3 (Indole) |

| 31.0 | N-CH₃ |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 207 | [M]⁺ (Molecular ion) |

| 206 | [M-H]⁺ (Loss of a hydrogen radical) |

| 192 | [M-CH₃]⁺ (Loss of a methyl radical) |

| 130 | [M-C₆H₅]⁺ (Loss of a phenyl radical) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Caption: General workflow for the synthesis of this compound.

Caption: Workflow for the characterization of this compound.

References

1-Methyl-2-phenylindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 1-Methyl-2-phenylindole. It includes a summary of its core chemical and physical characteristics, detailed experimental protocols for its synthesis and property determination, and a visualization of its application in a key biochemical assay. This document is intended to serve as a valuable resource for professionals in research and drug development.

Core Physicochemical Properties

This compound is a heterocyclic aromatic organic compound with the molecular formula C₁₅H₁₃N.[1][2][3] It presents as a white to light yellow or pale green to pale cream crystalline powder.[4] This compound is a derivative of indole (B1671886), featuring a methyl group at the nitrogen atom and a phenyl group at the 2-position, making it a valuable reagent and intermediate in organic synthesis.[5]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₃N | [1][2][6] |

| Molecular Weight | 207.27 g/mol | [1][2][6] |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 336.3 °C (estimate) | [4] |

| Solubility | Sparingly soluble in water (0.6 µg/mL at pH 7.4) | [1][7] |

| Soluble in organic solvents | ||

| Vapor Pressure | 1.17 x 10⁻⁵ mmHg at 25°C | [4] |

| Flash Point | 184.1 °C | [4] |

| Density | 1.088 g/cm³ (estimate) | [4] |

| Refractive Index | 1.5720 (estimate) | [4] |

| XLogP3-AA (Calculated) | 4.1 | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of this compound are outlined below.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for preparing indoles.[8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone.[9][10]

Materials:

-

N-methyl-N-phenylhydrazine

-

Anhydrous Zinc Chloride (ZnCl₂) or Polyphosphoric acid (PPA)

-

Hydrochloric Acid (HCl)

-

Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization apparatus or column chromatography setup

Procedure:

-

Phenylhydrazone Formation: In a round-bottom flask, dissolve N-methyl-N-phenylhydrazine (1 equivalent) and acetophenone (1 equivalent) in ethanol. Add a catalytic amount of hydrochloric acid and stir the mixture at room temperature for 1-2 hours. The formation of the N-methyl-N-phenylhydrazone of acetophenone can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: Once the hydrazone formation is complete, remove the ethanol under reduced pressure using a rotary evaporator.

-

Cyclization: To the resulting crude hydrazone, add toluene and a Lewis acid catalyst such as anhydrous zinc chloride (1.5 equivalents) or polyphosphoric acid.

-

Reflux: Heat the mixture to reflux (approximately 110 °C for toluene) for 2-4 hours.[8] The progress of the cyclization to this compound should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to quench the reaction and dissolve the catalyst. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (B1210297) or diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate solvent system to yield the pure product.

Physicochemical Property Determination Protocols

1. Melting Point Determination: The melting point is determined using a capillary melting point apparatus. A small amount of the purified, dry crystalline this compound is packed into a capillary tube. The tube is placed in the melting point apparatus, and the temperature is raised slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

2. Solubility Determination: Qualitative solubility can be assessed by adding a small amount of this compound to various solvents (e.g., water, ethanol, acetone, dichloromethane) at room temperature and observing its miscibility. For quantitative determination, a saturated solution is prepared by adding an excess of the compound to a known volume of solvent (e.g., water at pH 7.4). The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

3. Octanol-Water Partition Coefficient (LogP) Determination (Shake Flask Method): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.[11]

-

Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with 1-octanol (B28484). Also, saturate 1-octanol with the buffer.

-

Dissolve a precisely weighed amount of this compound in either the presaturated 1-octanol or the presaturated buffer.

-

Mix known volumes of the 1-octanol solution and the aqueous buffer in a separatory funnel.

-

Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the 1-octanol and the aqueous layers.

-

Determine the concentration of this compound in each phase using HPLC with UV detection.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.[11]

4. pKa Determination (Potentiometric Titration): The pKa value indicates the strength of an acid or base. For a basic compound like this compound, the pKa of its conjugate acid is determined.

-

Dissolve a precise amount of this compound in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol (B129727) or ethanol to ensure solubility.

-

Use a calibrated pH meter with an electrode suitable for the chosen solvent system.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the this compound has been protonated. This corresponds to the inflection point of the titration curve.

Key Applications and Visualizations

This compound is a crucial chromogenic reagent in the colorimetric assay for lipid peroxidation. It reacts with malondialdehyde (MDA) and 4-hydroxyalkenals, which are products of lipid peroxidation, to form a stable chromophore with a maximum absorbance at 586 nm.[12][13][14] This reaction provides a reliable method for quantifying oxidative stress in biological samples.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound, 99% | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound 99 3558-24-5 [sigmaaldrich.com]

- 7. This compound | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. testbook.com [testbook.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. benchchem.com [benchchem.com]

- 11. acdlabs.com [acdlabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Reactions of this compound with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactions of this compound with Malondialdehyde and 4-Hydroxyalkenals. Analytical Applications to a Colorimetric Assay of Lipid Peroxidation (1998) | Dominique Gerard-Monnier | 458 Citations [scispace.com]

The Dichotomous Role of 1-Methyl-2-phenylindole: A Chromogenic Probe and a Scaffold for Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenylindole, a heterocyclic aromatic compound, is most prominently recognized for its application as a chromogenic reagent in the quantification of lipid peroxidation byproducts, namely malondialdehyde (MDA) and 4-hydroxyalkenals (4-HAE). While its direct pharmacological mechanism of action in biological systems remains largely uncharacterized, the broader class of 2-phenylindole (B188600) derivatives exhibits a wide spectrum of potent biological activities. This technical guide provides a comprehensive overview of the well-established chemical mechanism of this compound in the context of lipid peroxidation assays and explores the diverse, clinically relevant mechanisms of action of its structural analogs. This dual perspective offers valuable insights for researchers in both analytical biochemistry and medicinal chemistry.

Part 1: The Analytical Mechanism of Action of this compound

The primary and well-documented role of this compound in a biological context is its function as a selective reagent for the detection and quantification of aldehydic products of lipid peroxidation. This reaction forms the basis of a widely used colorimetric assay.

Chemical Reaction with Malondialdehyde and 4-Hydroxyalkenals

Under acidic conditions and moderate temperatures, this compound reacts with MDA and 4-HAE to form a stable chromophore with a maximal absorbance at 586 nm.[1][2][3] The reaction with MDA involves the condensation of two molecules of this compound with one molecule of MDA, leading to the formation of a cyanine (B1664457) dye. The reaction with 4-HAE is more complex and is influenced by the specific acid used.

The choice of acid is critical for the specificity of the assay.[1][2][4] Methanesulfonic acid facilitates the reaction with both MDA and 4-HAE, while hydrochloric acid promotes a selective reaction with MDA, as it catalyzes the irreversible cyclization of 4-HAE into a furan (B31954) derivative that does not react to form the 586 nm chromophore.[1][4]

Experimental Protocol: Colorimetric Assay of Lipid Peroxidation

The following is a generalized protocol for the determination of MDA and 4-HAE in biological samples using this compound.

Materials:

-

This compound solution (e.g., 10 mM in acetonitrile/methanol 3:1)

-

Methanesulfonic acid or Hydrochloric acid (37%)

-

Biological sample (e.g., tissue homogenate, plasma)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Homogenize tissue samples in an appropriate buffer (e.g., PBS) on ice. To prevent ex vivo lipid peroxidation, an antioxidant such as butylated hydroxytoluene (BHT) can be added. Centrifuge the homogenate to remove debris.

-

Reaction Mixture: In a test tube, combine the biological sample with the this compound solution.

-

Acidification: Initiate the reaction by adding the chosen acid (methanesulfonic acid for total aldehydes or HCl for MDA-specific measurement).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 45°C) for a specific duration (e.g., 40-60 minutes).

-

Measurement: After incubation, centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 586 nm.

-

Quantification: Determine the concentration of MDA and/or 4-HAE by comparing the absorbance to a standard curve prepared with a stable MDA precursor, such as 1,1,3,3-tetramethoxypropane.

Quantitative Data

| Parameter | Value | Reference |

| Molar Extinction Coefficient of Chromophore | ~110,000 M⁻¹cm⁻¹ | [4] |

| Maximum Absorbance (λmax) | 586 nm | [1][2] |

Part 2: The Bioactive Potential of the 2-Phenylindole Scaffold

While this compound itself is not primarily studied for its pharmacological effects, the 2-phenylindole core structure is considered a "privileged scaffold" in medicinal chemistry.[5] Derivatives of 2-phenylindole have been synthesized and evaluated for a multitude of biological activities. It is plausible that this compound could serve as a lead compound for the development of novel therapeutics based on these findings.

Anti-inflammatory Activity

Several 2-phenylindole derivatives have demonstrated potent anti-inflammatory effects. The proposed mechanisms include:

-

Inhibition of Cyclooxygenase-2 (COX-2): Certain analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin, which feature a 2-phenylindole core, have shown selective inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.[6]

-

Inhibition of Nitric Oxide Synthase (NOS) and NF-κB: The parent compound, 2-phenylindole, and its derivatives have been shown to inhibit the production of nitric oxide (NO) and the activity of the transcription factor NF-κB in lipopolysaccharide (LPS)-stimulated macrophages.[7] NF-κB is a critical regulator of pro-inflammatory gene expression.

Anticancer Activity

The 2-phenylindole scaffold is present in numerous compounds with significant anticancer properties. Key mechanisms include:

-

Tubulin Polymerization Inhibition: Some 2-phenylindole derivatives have been found to inhibit the polymerization of tubulin, a critical component of the cytoskeleton.[6] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This is a well-established mechanism for several successful anticancer drugs.

-

Receptor Tyrosine Kinase (RTK) Inhibition: Molecular docking studies have suggested that certain 2-phenylindole derivatives may bind to and inhibit the activity of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells.[8]

Antimicrobial and Antiviral Activities

The versatility of the 2-phenylindole structure has also led to the discovery of compounds with activity against various pathogens:

-

Antibacterial Activity: Derivatives have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-negative species.[9]

-

Anti-tuberculosis Activity: A notable area of research is the development of 2-phenylindole derivatives as inhibitors of Mycobacterium tuberculosis. One specific target identified is polyketide synthase 13 (Pks13), an enzyme essential for the synthesis of mycolic acids, a crucial component of the mycobacterial cell wall.[10]

-

Antiviral Activity: Some 2-phenylindole derivatives have been reported to inhibit the replication of viruses such as the Hepatitis B virus (HBV).[6]

Quantitative Data for 2-Phenylindole Derivatives

| Compound Class/Derivative | Biological Activity | Target/Mechanism | IC₅₀ / MIC | Reference |

| 2-Phenylindole | Anti-inflammatory | NF-κB Inhibition | 25.4 µM | [7] |

| 2-Phenylindole | Anti-inflammatory | Nitrite Production Inhibition | 38.1 µM | [7] |

| 3-Carboxaldehyde oxime 2-phenylindole | Anti-inflammatory | NF-κB Inhibition | 6.9 µM | [7] |

| 3-Cyano 2-phenylindole | Anti-inflammatory | Nitrite Production Inhibition | 4.8 µM | [7] |

| N-phenylindole derivatives (e.g., Compound 45) | Anti-tuberculosis | Pks13 Inhibition | 0.0625 µg/mL | [10] |

| 2-Phenyl sulpha/substituted indoles | Anti-inflammatory | Carrageenan-induced edema | Variable | [11] |

Conclusion

This compound occupies a unique position at the intersection of analytical chemistry and potential pharmacology. Its well-defined mechanism of chromogenic reaction with lipid peroxidation products has established it as a valuable tool for studying oxidative stress. While direct evidence of its pharmacological mechanism of action in biological systems is currently lacking, the extensive and diverse bioactivities of the broader 2-phenylindole class of compounds highlight the significant potential of this scaffold. For drug development professionals, this compound can be viewed not only as an analytical reagent but also as a starting point for the design and synthesis of novel therapeutic agents targeting a range of diseases, from inflammatory disorders to cancer and infectious diseases. Further research is warranted to explore whether this compound itself possesses any of the potent biological activities exhibited by its structural relatives.

References

- 1. Reactions of this compound with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scispace.com [scispace.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research progress on the structure and biological diversities of 2-phenylindole derivatives in recent 20 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omicsonline.org [omicsonline.org]

- 7. Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-Methyl-2-phenylindole: A Technical Guide to its Discovery and Historical Background

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenylindole is a heterocyclic aromatic compound that has garnered significant interest in various scientific disciplines. As a derivative of indole (B1671886), a ubiquitous scaffold in biologically active molecules, it serves as a crucial intermediate in organic synthesis.[1] Its unique reactivity has also led to its application as a key reagent in analytical chemistry, particularly in the study of oxidative stress. This technical guide provides an in-depth exploration of the discovery and historical background of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to support researchers and drug development professionals.

Historical Context and Discovery

The history of this compound is intrinsically linked to the broader discovery and development of indole synthesis. The seminal work in this field was conducted by the German chemist Emil Fischer, who, in 1883, first reported the synthesis of indoles from arylhydrazones and aldehydes or ketones in the presence of an acid catalyst.[2][3] This reaction, now famously known as the Fischer indole synthesis, remains a cornerstone of heterocyclic chemistry and is a primary route for the preparation of a wide array of indole derivatives, including this compound.[1]

While the precise first synthesis of this compound is not prominently documented as a singular discovery, its preparation is a logical extension of Fischer's foundational work. Early investigations into the scope and mechanism of the Fischer indole synthesis throughout the late 19th and early 20th centuries undoubtedly led to the synthesis of numerous substituted indoles. The N-methylation of 2-phenylindole (B188600) or the direct use of an N-methylated phenylhydrazine (B124118) in the Fischer synthesis would have readily produced this compound.

A significant development in the history of this compound came with its application in bioanalytical chemistry. In 1998, a key publication detailed its use as a chromogenic reagent for the colorimetric assay of lipid peroxidation products, specifically malondialdehyde (MDA) and 4-hydroxyalkenals.[4][5] This method provided a valuable tool for studying oxidative stress in biological systems and remains a prominent application of the compound.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, providing a ready reference for researchers.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₃N | [7] |

| Molecular Weight | 207.27 g/mol | [7] |

| CAS Number | 3558-24-5 | [7] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 98-100 °C | [8] |

| Solubility | Sparingly soluble in water | N/A |

| Maximal Absorbance (in assay) | 586 nm (after reaction with MDA) | [4][5] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in a widely used analytical assay.

Synthesis of this compound via Fischer Indole Synthesis

This protocol describes a general method for the synthesis of 2-phenylindole derivatives, which can be adapted for this compound by using the appropriate N-methylated starting material.[9]

Materials:

-

Substituted phenylhydrazone (e.g., N-methyl-N-phenylhydrazone of acetophenone)

-

Polyphosphoric acid (PPA)

-

Ice-cold water

-

Beaker

-

Water bath

-

Stirring apparatus

-

Filtration apparatus

Procedure:

-

Place 0.15 mol of the substituted phenylhydrazone in a beaker containing an excess of polyphosphoric acid (180 g).[9]

-

Heat the mixture on a water bath, maintaining the temperature at 100-120°C for 10 minutes with constant stirring.[9]

-

After heating, add 450 mL of cold water to the mixture and stir well to dissolve the polyphosphoric acid completely.[9]

-

The solid product will precipitate out of the solution.

-

Filter the solid product using a pump and wash it several times with ice-cold water to remove any residual acid.[9]

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Palladium-Catalyzed Synthesis of 2-Substituted Indole Derivatives

This modern synthetic approach offers a one-pot reaction under mild conditions.

Materials:

-

N-Methyl-2-bromoaniline or N-Methyl-2-iodoaniline

-

Pd(PPh₃)₂Cl₂ (Palladium catalyst)

-

CuI (Copper(I) iodide)

-

DMF (Dimethylformamide)

-

Saturated aqueous ammonium (B1175870) chloride

-

Ethyl acetate (B1210297)

-

MgSO₄ (Magnesium sulfate)

-

Silica (B1680970) gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

-

Reaction tube

Procedure:

-

In a sealed tube, mix N-Methyl-2-haloaniline (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.025 mmol), CuI (0.055 mmol), triethylamine (2 mmol), phenylacetylene (1.5 mmol), and DMF (5 mL) at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

-

Upon completion, dilute the reaction mixture with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over MgSO₄ and filter.

-

Concentrate the filtrate and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford this compound.

Colorimetric Assay of Lipid Peroxidation

This protocol details the use of this compound for the specific measurement of malondialdehyde (MDA).[4][5]

Materials:

-

Aqueous sample containing MDA

-

This compound solution (10 mM in acetonitrile/methanol 3:1 v/v)

-

37% Hydrochloric acid

-

Spectrophotometer

Procedure:

-

To 200 µL of the aqueous sample, add 650 µL of the this compound solution.[4]

-

Initiate the reaction by adding 150 µL of 37% hydrochloric acid.[4]

-

Incubate the reaction mixture at 45 °C for 40 minutes.[4]

-

Measure the absorbance of the resulting stable chromophore at 586 nm using a spectrophotometer.[4][5]

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the key workflows described in this guide.

Caption: Fischer Indole Synthesis Workflow

Caption: Lipid Peroxidation Assay Workflow

Conclusion

This compound, a derivative of the historically significant indole scaffold, has evolved from a likely early product of the Fischer indole synthesis to a valuable tool in modern organic and analytical chemistry. Its straightforward synthesis and specific reactivity have solidified its importance as both a synthetic intermediate and a key reagent for the quantification of lipid peroxidation. This guide provides a comprehensive overview of its discovery, properties, and applications, equipping researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize this versatile compound in their work.

References

- 1. nbinno.com [nbinno.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. testbook.com [testbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactions of this compound with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound 99 3558-24-5 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. This compound 99 3558-24-5 [sigmaaldrich.com]

- 9. ymerdigital.com [ymerdigital.com]

Spectroscopic Profile of 1-Methyl-2-phenylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenylindole is a heterocyclic aromatic compound that serves as a crucial building block in the synthesis of various biologically active molecules and functional materials.[1][2] Its structural framework is a common motif in medicinal chemistry.[3] A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the analysis of its derivatives in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data and analysis of this compound, including detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[4][5] The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of each proton and carbon atom.

Table 1: ¹H NMR Spectroscopic Data for this compound [6]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | m | 2H | Phenyl H |

| 7.50 - 7.35 | m | 3H | Phenyl H |

| 7.30 - 7.20 | m | 1H | Indole H |

| 7.15 - 7.05 | m | 2H | Indole H |

| 6.45 | s | 1H | Indole H-3 |

| 3.65 | s | 3H | N-CH₃ |

Solvent: Chloroform-d (CDCl₃)

Table 2: ¹³C NMR Spectroscopic Data for this compound [7][8]

| Chemical Shift (δ) ppm | Assignment |

| 141.0 | C (quaternary) |

| 138.2 | C (quaternary) |

| 132.7 | C (quaternary) |

| 129.0 | CH |

| 128.8 | CH |

| 128.0 | CH |

| 121.8 | CH |

| 120.6 | CH |

| 120.1 | CH |

| 109.8 | CH |

| 102.5 | CH |

| 31.1 | N-CH₃ |

Solvent: Chloroform-d (CDCl₃)[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.[9][10]

Table 3: Mass Spectrometry Data for this compound [11]

| m/z | Relative Intensity | Assignment |

| 207 | 100% | [M]⁺ (Molecular Ion) |

| 206 | 80% | [M-H]⁺ |

| 208 | 15% | [M+H]⁺ (Isotopic Peak) |

| 192 | 20% | [M-CH₃]⁺ |

| 103.5 | 10% | [M]²⁺ |

Ionization Method: Electron Ionization (EI)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]

Table 4: Infrared (IR) Spectroscopy Data for this compound [14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Medium | Aromatic C-H stretch |

| 2925 | Medium | Aliphatic C-H stretch (CH₃) |

| 1600 | Strong | Aromatic C=C stretch |

| 1470 | Strong | C-H bend (CH₃) |

| 1340 | Strong | C-N stretch |

| 740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Sample Preparation: KBr Pellet[16]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems.[17][18]

Table 5: UV-Vis Spectroscopy Data for this compound [11]

| λmax (nm) | Solvent |

| 228 | Ethanol |

| 294 | Ethanol |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][19]

-

Sample Preparation: A sample of 5-10 mg of this compound was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was then filtered into a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Varian CFT-20 spectrometer.[11]

-

Data Acquisition:

-

For ¹H NMR, the spectral width was set to encompass the expected range of proton chemical shifts. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled spectrum was acquired to simplify the spectrum to single lines for each unique carbon atom.

-

-

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)[9][20]

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) was introduced into the mass spectrometer. For electron ionization (EI), the sample was vaporized in the ion source.

-

Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) using a magnetic sector or quadrupole mass analyzer.

-

Detection: The abundance of each ion at a specific m/z value was measured by a detector, generating a mass spectrum.

Infrared (IR) Spectroscopy[12][21]

-

Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum was recorded using a Bruker IFS 85 FT-IR spectrometer.[16]

-

Data Acquisition: A background spectrum of the empty sample compartment was first recorded. The KBr pellet containing the sample was then placed in the sample holder, and the sample spectrum was acquired.

-

Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy[22][23]

-

Sample Preparation: A stock solution of this compound was prepared in a UV-grade solvent such as ethanol.[11] This stock solution was then serially diluted to a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1 AU).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer was used for the analysis.

-

Data Acquisition: A cuvette containing the pure solvent was used as a reference. The sample cuvette, containing the solution of this compound, was placed in the sample beam path. The absorbance was scanned over a wavelength range of 200-400 nm.

-

Data Processing: The instrument automatically subtracts the absorbance of the reference solvent from the sample absorbance to generate the UV-Vis spectrum of the compound. The wavelength of maximum absorbance (λmax) was identified from the spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of a comprehensive spectroscopic analysis for the characterization of a compound like this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. This compound(3558-24-5) 1H NMR [m.chemicalbook.com]

- 7. This compound(3558-24-5) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 10. fiveable.me [fiveable.me]

- 11. This compound | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. amherst.edu [amherst.edu]

- 13. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 14. This compound(3558-24-5) IR Spectrum [chemicalbook.com]

- 15. This compound(3558-24-5) IR2 spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

- 18. ej-eng.org [ej-eng.org]

An In-depth Technical Guide to 1-Methyl-2-phenylindole: Chemical Structure, Analogs, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenylindole is a heterocyclic aromatic compound that has garnered significant interest in the scientific community, primarily for its utility as a chromogenic reagent in lipid peroxidation assays. Beyond its analytical applications, the 2-phenylindole (B188600) scaffold serves as a privileged structure in medicinal chemistry, forming the basis for a diverse range of biologically active analogs. This technical guide provides a comprehensive overview of the chemical structure of this compound, explores its key analogs, and delves into their synthesis, biological activities, and mechanisms of action. Detailed experimental protocols for its synthesis and primary application are provided, alongside quantitative data on the biological potency of its derivatives. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of its utility and potential in drug discovery and development.

Chemical Structure of this compound

This compound (CAS No. 3558-24-5) is an indole (B1671886) derivative characterized by a methyl group substitution at the nitrogen atom (position 1) and a phenyl group at position 2 of the indole ring.[1][2] The core structure consists of a bicyclic system comprising a benzene (B151609) ring fused to a pyrrole (B145914) ring.

Chemical Identifiers:

Physicochemical Properties:

-

Appearance: White to light yellow or tan crystalline powder.[1][3]

-

Melting Point: 98-100 °C.

-

Solubility: Sparingly soluble in water (0.6 µg/mL at pH 7.4), but soluble in organic solvents.[1][2]

-

Stability: Stable under normal temperatures and pressures.[1]

Analogs of this compound and their Biological Activities

The 2-phenylindole scaffold is a versatile template for the design of novel therapeutic agents. Modifications at the N-1 position, the C-3 position, and on the phenyl ring have yielded a wide array of analogs with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Anti-inflammatory Activity

Several 2-phenylindole derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[5]

-

3-Methyl-2-phenyl-1-substituted-indole derivatives have been synthesized as analogs of the non-steroidal anti-inflammatory drug (NSAID) indomethacin. The introduction of a methanesulfonyl group on the N-1 substituent has been shown to enhance anti-inflammatory and analgesic activities.

Antimicrobial Activity

The 2-phenylindole core is also a promising scaffold for the development of novel antimicrobial agents.

-

N-phenylindole derivatives have demonstrated significant activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by inhibiting the essential enzyme polyketide synthase 13 (Pks13).[6]

-

Other substituted 2-phenylindoles have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-phenylindole derivatives. Their mechanism of action often involves the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

-

Methoxy-substituted 3-formyl-2-phenylindoles have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize the biological activities of selected this compound analogs.

Table 1: Anti-inflammatory Activity of 2-Phenylindole Analogs

| Compound | Target | IC50 (µM) | Reference |

| 2-Phenylindole | Nitrite Production | 38.1 ± 1.8 | [7] |

| 2-Phenylindole | NFκB | 25.4 ± 2.1 | [7] |

| 3-Carboxaldehyde oxime-2-phenylindole | Nitrite Production | 4.4 ± 0.5 | [7] |

| 3-Carboxaldehyde oxime-2-phenylindole | NFκB | 6.9 ± 0.8 | [7] |

| 3-Cyano-2-phenylindole | Nitrite Production | 4.8 ± 0.4 | [7] |

| 3-Cyano-2-phenylindole | NFκB | 8.5 ± 2.0 | [7] |

| 6'-MeO-naphthalen-2'-yl indole derivative | NFκB | 0.6 ± 0.2 | [7] |

Table 2: Antimicrobial Activity of 2-Phenylindole Analogs against M. tuberculosis

| Compound | MIC (µg/mL) | Reference |

| N-phenyl-2-phenylindole derivative (18) | 2 | [8] |

| 2-methyl-N-phenylindole derivative (28) | 8 | [8] |

| N-phenylindole derivative (45) | 0.0625 | [8] |

| N-phenylindole derivative (58) | 0.125 | [8] |

Experimental Protocols

Synthesis of this compound via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles.

Materials:

-

N-Methyl-N-phenylhydrazine

-

Glacial acetic acid

-

Hydrochloric acid

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve N-Methyl-N-phenylhydrazine (1 equivalent) and acetophenone (1.1 equivalents) in ethanol. Add a catalytic amount of hydrochloric acid.

-

Reflux the mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Cyclization: To the crude hydrazone, add glacial acetic acid.

-

Heat the mixture at 80-100 °C for 1-3 hours.

-

Cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Colorimetric Assay of Lipid Peroxidation

This compound is a key reagent for the quantification of malondialdehyde (MDA) and other 4-hydroxyalkenals, which are products of lipid peroxidation.[9]

Materials:

-

This compound solution (10 mM in acetonitrile/methanol 3:1)

-

Hydrochloric acid (37%) or Methanesulfonic acid

-

Sample (e.g., plasma, tissue homogenate)

-

Spectrophotometer

Procedure:

-

To 200 µL of the sample in a microcentrifuge tube, add 650 µL of the this compound solution.

-

Initiate the reaction by adding 150 µL of 37% hydrochloric acid (for MDA-specific measurement) or methanesulfonic acid (for total aldehydes).

-

Incubate the mixture at 45 °C for 40-60 minutes.[3]

-

Centrifuge the samples to pellet any precipitate.

-

Measure the absorbance of the supernatant at 586 nm.[9] The absorbance is proportional to the concentration of lipid peroxidation products.

Signaling Pathways and Mechanisms of Action

Inhibition of Tubulin Polymerization

Many anticancer 2-phenylindole analogs exert their effect by interfering with the polymerization of tubulin, a critical component of the cytoskeleton.

Caption: Inhibition of tubulin polymerization by 2-phenylindole analogs.

Inhibition of COX Enzymes

The anti-inflammatory activity of certain 2-phenylindole derivatives is attributed to their ability to inhibit COX-1 and COX-2 enzymes, which are key to the synthesis of prostaglandins.

Caption: Mechanism of COX inhibition by anti-inflammatory 2-phenylindole analogs.

Experimental Workflow for Analog Development

The discovery and development of novel 2-phenylindole analogs as therapeutic agents typically follows a structured workflow.

Caption: A typical workflow for the discovery and development of 2-phenylindole analogs.

Conclusion

This compound and its analogs represent a versatile and valuable class of compounds with significant applications in both analytical chemistry and drug discovery. The 2-phenylindole scaffold has proven to be a highly adaptable platform for the development of potent anti-inflammatory, antimicrobial, and anticancer agents. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in their efforts to further explore and exploit the therapeutic potential of this important class of heterocyclic compounds. Future research will likely focus on the development of more potent and selective analogs with improved pharmacokinetic and safety profiles.

References

- 1. Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interactions of selected indole derivatives with COX-2 and their in silico structure modifications towards the development of novel NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamscience.com [benthamscience.com]

- 5. The indole nucleus as a selective COX-2 inhibitor and anti-inflammatory agent (2011–2022) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Structure-Activity Relationships for Anticancer Acti...: Ingenta Connect [ingentaconnect.com]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Mechanism of inhibition of novel COX-2 inhibitors. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to 1-Methyl-2-phenylindole (CAS 3558-24-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-2-phenylindole (CAS 3558-24-5), a heterocyclic aromatic compound with significant applications in analytical chemistry and as a building block in organic synthesis. This document details its physicochemical properties, synthesis, key applications, and safety protocols, presenting data in a structured format for ease of reference.

Core Properties and Specifications

This compound is a derivative of indole (B1671886), featuring a methyl group on the indole nitrogen and a phenyl substituent at the 2-position.[1] It is typically available as a white to light green or light yellow crystalline powder.[1][2][3]

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quantitative reference for experimental design and implementation.

| Property | Value | Source(s) |

| CAS Number | 3558-24-5 | [4][5][6] |

| Molecular Formula | C₁₅H₁₃N | [4][6][7] |

| Molecular Weight | 207.27 g/mol | [4][6][7] |

| Appearance | White to light green/yellow crystalline powder | [1][2][3] |

| Melting Point | 98 - 100 °C | [1][3] |

| Boiling Point | 193.8 °C | [6] |

| Flash Point | 98 °C | [6] |

| Solubility | Soluble in organic solvents. 0.6 µg/mL at pH 7.4. | [1][7] |

| Purity | Typically ≥ 97-99% | [1][2] |

Safety and Handling

This compound is classified as an irritant.[7] Proper handling and storage are crucial to ensure laboratory safety.

| Hazard Classification | GHS Codes | Precautionary Statements | Storage |

| Skin Irritation (Category 2) | H315 | P280, P302+P352 | Store in a cool, dry, well-ventilated place.[3][8] |

| Eye Irritation (Category 2) | H319 | P280, P305+P351+P338 | Keep container tightly closed.[3][8] |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335 | P261, P304+P340 | Incompatible with strong oxidizing agents.[3][8] |

GHS: Globally Harmonized System of Classification and Labelling of Chemicals.

Synthesis and Manufacturing

This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[2][5] Its synthesis is typically achieved through a two-step process: the formation of the 2-phenylindole (B188600) core, followed by N-methylation.

Experimental Protocol: Synthesis via Fischer Indole Synthesis and N-Methylation

This protocol outlines a general methodology for the synthesis of this compound. The first stage is the Fischer indole synthesis to produce 2-phenylindole, followed by methylation of the indole nitrogen.

Step 1: Synthesis of 2-Phenylindole [9]

-

Reaction Setup: Mix phenylhydrazine (B124118) (5.1 mmol) and acetophenone (B1666503) (5.0 mmol) in a mortar.

-

Catalyst Addition: Add anhydrous zinc chloride (200 mol %) and a few drops of 0.1 N acetic acid. Continue mixing with a pestle for 10 minutes at room temperature.

-

Reaction: Transfer the mixture to a round-bottomed flask fitted with a reflux condenser. Heat the mixture to 180 °C. The reaction is typically complete within 15 minutes and can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Dilute with 5 mL of dichloromethane (B109758) and 5 mL of water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 5 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. Purify the crude product via flash column chromatography to yield 2-phenylindole.

Step 2: N-Methylation of 2-Phenylindole [10]

-

Deprotonation: Dissolve 2-phenylindole (0.20 mole) in anhydrous ether and add it to a solution of sodium amide (formed from 5.0 g of sodium in ~500 mL of liquid ammonia) with vigorous stirring.

-

Methylation: After 10 minutes, add a solution of methyl iodide (0.22 mole) in an equal volume of anhydrous ether dropwise. Continue stirring for an additional 15 minutes.

-

Quenching and Extraction: Allow the ammonia (B1221849) to evaporate. Add 100 mL of water, followed by 100 mL of ether. Separate the ether layer and extract the aqueous phase with an additional 20 mL of ether.

-

Washing and Drying: Combine the ether extracts, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent at atmospheric pressure. The crude product can be purified by distillation under reduced pressure to yield this compound.

Caption: General workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

The primary application of this compound is in the colorimetric quantification of lipid peroxidation products, specifically malondialdehyde (MDA) and 4-hydroxyalkenals.[11][12]

Colorimetric Assay of Lipid Peroxidation

This assay leverages the reaction of this compound with MDA and certain alkenals under acidic conditions to produce a stable chromophore with a maximum absorbance at 586 nm.[11][13] Two distinct protocols allow for either the combined measurement of MDA and 4-hydroxyalkenals or the specific measurement of MDA.

Principle of Reaction: Under acidic conditions, one molecule of MDA or 4-hydroxyalkenal condenses with two molecules of this compound to form a stable cyanine (B1664457) chromophore. The choice of acid (methanesulfonic vs. hydrochloric) determines the specificity of the reaction.[11][12]

Caption: Reaction of this compound with lipid peroxidation products.

Experimental Protocol 1: MDA-Specific Measurement [12]

-

Reagent Preparation: Prepare a 10 mM solution of this compound in a 3:1 mixture of acetonitrile/methanol.

-

Sample Addition: Add 200 µL of the aqueous biological sample to 650 µL of the reagent solution.

-

Reaction Initiation: Start the reaction by adding 150 µL of 37% hydrochloric acid (HCl).

-

Incubation: Incubate the reaction mixture at 45 °C for 40 minutes.

-

Measurement: Measure the absorbance of the solution at 586 nm. Under these HCl-based conditions, the reaction with 4-hydroxyalkenals is negligible, allowing for the specific quantification of MDA.[11][12]

Experimental Protocol 2: Measurement of MDA and 4-Hydroxyalkenals [11][12]

-

Reagent and Sample: Follow steps 1 and 2 from Protocol 1.

-

Reaction Initiation: Start the reaction by adding 150 µL of methanesulfonic acid (MSA).

-

Incubation: Incubate the mixture at 45 °C for 60 minutes.

-

Measurement: Measure the absorbance at 586 nm. Methanesulfonic acid facilitates the reaction with both MDA and 4-hydroxyalkenals, providing a measure of total lipid peroxidation products.[11][12]

Caption: Experimental workflow for the colorimetric assay of lipid peroxidation.

Biological Activities and Potential

While much of the research on 2-phenylindoles focuses on the broader class of derivatives, some biological activities have been noted for this compound itself.

It has been reported to induce oxidative injury in cervical cancer cells.[6] This process involves mitochondrial dysfunction and a reduction in ATP levels, ultimately leading to apoptotic cell death.[6] Furthermore, it is structurally related to tryptophan and may act as an inhibitor of serotonin (B10506) synthesis.[5] The broader family of 2-phenylindole derivatives has been investigated for a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[14][15][16]

Caption: Conceptual pathway of this compound-induced cell death.

References

- 1. indiamart.com [indiamart.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. scbt.com [scbt.com]

- 5. srinichem.com [srinichem.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | C15H13N | CID 77095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(3558-24-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 9. 2-Phenylindole synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Reactions of this compound with malondialdehyde and 4-hydroxyalkenals. Analytical applications to a colorimetric assay of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. omicsonline.org [omicsonline.org]

- 15. Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Determining the Solubility of 1-Methyl-2-phenylindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and determining the solubility of 1-Methyl-2-phenylindole, a compound of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public quantitative solubility data for this specific molecule in organic solvents, this document focuses on providing a robust experimental protocol for researchers to generate this critical data in their own laboratories.

Introduction to this compound

This compound is a heterocyclic aromatic compound. Its structure, consisting of a substituted indole (B1671886) core, suggests low polarity. This characteristic generally results in poor solubility in aqueous solutions and higher solubility in organic solvents.[1] Understanding its solubility profile is a critical first step in a wide range of applications, from drug formulation and synthesis to analytical method development.

Quantitative Solubility Data

Currently, there is a significant lack of publicly available quantitative solubility data for this compound in common organic solvents. The only experimentally determined value found in the literature is its very low solubility in water.

Table 1: Known and User-Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Citation |

| Water (pH 7.4) | Not Specified | 0.0006 | [2] |

| Ethanol | User-Determined | User-Determined | |

| Methanol | User-Determined | User-Determined | |

| Acetone | User-Determined | User-Determined | |

| Dichloromethane | User-Determined | User-Determined | |

| Chloroform | User-Determined | User-Determined | |

| Dimethyl Sulfoxide (DMSO) | User-Determined | User-Determined | |

| Toluene | User-Determined | User-Determined |

This table is intended to be populated by the researcher following the experimental protocol outlined below.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. It involves creating a saturated solution by agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment

-

This compound (solid, high purity)

-

Selected solvents (analytical grade)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Pipettes and general laboratory glassware

Step-by-Step Procedure

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to create a calibration curve.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

-

Accurately add a known volume of the selected solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48 to 72 hours being ideal to ensure equilibrium is reached.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

-

To separate the undissolved solid from the saturated solution, two common methods can be used:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the excess solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial. Ensure the filter material is compatible with the solvent used.

-

-

-

Analysis:

-

Calibration Curve: Analyze the prepared standard solutions using HPLC or a UV-Vis spectrophotometer to generate a calibration curve of response (e.g., peak area or absorbance) versus concentration.

-

Sample Analysis: Dilute a known volume of the clear, saturated filtrate with the same solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method used for the standards.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key logical and procedural steps for determining the solubility of this compound.

Caption: High-level workflow for solubility determination.

Caption: Detailed step-by-step experimental protocol flow.

References

molecular weight and formula of 1-Methyl-2-phenylindole

Technical Data Sheet: 1-Methyl-2-phenylindole

Audience: Researchers, scientists, and drug development professionals.

Chemical Identity and Properties

This compound is an indole (B1671886) derivative characterized by a methyl group substitution on the indole nitrogen and a phenyl group at the 2-position.[1] It is recognized for its utility as a chromogenic agent in various biochemical assays, particularly in the detection of lipid peroxidation.[1]

Core Data Summary

The fundamental chemical properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Identifier | Value | Source |

| Chemical Formula | C₁₅H₁₃N | [1][2][3][4] |

| Molecular Weight | 207.27 g/mol | [1][3][4][5] |

| CAS Number | 3558-24-5 | [1][2][3] |

Methodologies for Structural and Molecular Weight Determination

While the molecular weight and formula for a well-established compound like this compound are readily available in chemical literature, the principles of their initial determination are rooted in fundamental analytical techniques. The data presented in this guide is confirmed through methods including, but not limited to, mass spectrometry and elemental analysis.

-

Mass Spectrometry (MS): This technique is paramount for determining the molecular weight of a compound. In a typical workflow, the analyte (this compound) is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The peak corresponding to the intact molecular ion directly provides the molecular weight. High-resolution mass spectrometry (HRMS) can further provide the exact mass, which helps in confirming the elemental composition.

-

Elemental Analysis: This method determines the percentage composition of individual elements (Carbon, Hydrogen, Nitrogen) in the compound. The experimentally determined percentages are compared against the theoretical percentages calculated from the proposed chemical formula (C₁₅H₁₃N), serving as a confirmation of the formula's accuracy.

Visualization of Chemical Composition

The following diagram illustrates the logical relationship between the compound's constituent elements and its resulting molecular formula and weight.

References

Methodological & Application

protocol for using 1-Methyl-2-phenylindole as a fluorescent probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenylindole (CAS 3558-24-5) is a versatile organic compound with a dual utility in biomedical research. While it possesses intrinsic fluorescence, its primary and most extensively documented application is as a chromogenic reagent for the highly sensitive and specific colorimetric assay of lipid peroxidation.[1][2][3][4][5][6][7] This assay is crucial for studying oxidative stress, a key factor in numerous disease pathologies.

This document provides comprehensive protocols for the principal application of this compound in lipid peroxidation analysis. Additionally, given its inherent fluorescent properties, we present a predictive protocol for its potential use as a UV-range fluorescent probe for cellular imaging. This predictive protocol is based on methodologies for structurally similar compounds and is intended as a starting point for researchers interested in exploring this novel application.

Physicochemical and Spectroscopic Properties

The properties of this compound are summarized below. For comparative purposes, data for the structurally similar fluorescent probe, 1-Methyl-2-phenylindolizine, is also included, as it informs the predictive fluorescence imaging protocol.

| Property | This compound | 1-Methyl-2-phenylindolizine (for comparison) |

| Molecular Formula | C₁₅H₁₃N | C₁₅H₁₃N |

| Molecular Weight | 207.27 g/mol | 207.27 g/mol |

| Appearance | White to pale yellow crystalline powder | Not specified |

| Excitation Maximum (λex) | 298 nm (in ethanol) | ~400-409 nm[8] |

| Emission Maximum (λem) | 376 nm (in ethanol) | ~453-461 nm[8] |

| Absorbance Maximum (λabs) | Not applicable (for fluorescence) | Not applicable (for fluorescence) |

| Reaction Product λabs | 586 nm (with MDA/4-HNE)[1][2] | Not applicable |

| Molar Extinction Coefficient (ε) | Not applicable (for fluorescence) | Not applicable (for fluorescence) |

| Reaction Product ε | ~110,000 M⁻¹cm⁻¹ (MDA adduct)[1] | Not applicable |

Experimental Protocols

Protocol 1: Colorimetric Assay for Lipid Peroxidation

This protocol details the use of this compound for the quantification of malondialdehyde (MDA) and 4-hydroxyalkenals (HNE), key biomarkers of lipid peroxidation. The choice of acid determines the specificity of the assay.[1][2]

Materials:

-

This compound (Reagent R1)

-

Methanol

-

Hydrochloric Acid (HCl, 37%) or Methanesulfonic Acid

-

Butylated hydroxytoluene (BHT)

-

Samples (e.g., plasma, tissue homogenates)

-

MDA standard (e.g., 1,1,3,3-Tetramethoxypropane, TMOP)

-

Spectrophotometer

-

Microcentrifuge